Butocarboxim-d3
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Overview
Description
Butocarboxim-d3 is a deuterated form of butocarboxim, a carbamate insecticide. It is used primarily in scientific research to study the behavior and metabolism of butocarboxim in various environments. The compound is known for its high solubility in water and moderate toxicity to mammals, birds, and aquatic life .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butocarboxim-d3 involves the incorporation of deuterium atoms into the butocarboxim molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction typically involves the formation of an oxime carbamate structure, which is then deuterated.
Industrial Production Methods: Industrial production of this compound follows similar principles to those used in the synthesis of butocarboxim, with additional steps to ensure the incorporation of deuterium. This often involves the use of specialized equipment and conditions to maintain the integrity of the deuterium atoms during the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Butocarboxim-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to its parent compound.
Substitution: Substitution reactions can occur at the carbamate or oxime functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Scientific Research Applications
Butocarboxim-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studies of chemical reactions and environmental behavior of carbamate pesticides.
Biology: Employed in studies of enzyme inhibition, particularly acetylcholinesterase inhibition.
Medicine: Investigated for its potential effects on neurological pathways and its role as an acetylcholinesterase inhibitor.
Industry: Utilized in the development of sensitive detection methods for pesticide residues in agricultural products .
Mechanism of Action
Butocarboxim-d3 exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, this compound disrupts normal nerve function, leading to the accumulation of acetylcholine and subsequent overstimulation of nerve cells. This mechanism is similar to that of other carbamate insecticides .
Comparison with Similar Compounds
Aldicarb: Another carbamate insecticide with a similar structure and mechanism of action.
Carbofuran: A carbamate pesticide known for its high toxicity and similar inhibitory effects on acetylcholinesterase.
Uniqueness: Butocarboxim-d3 is unique due to its deuterated nature, which makes it particularly useful in research applications where tracking and studying the behavior of the compound is essential. The incorporation of deuterium atoms allows for more precise analytical measurements and a better understanding of the compound’s metabolism and environmental impact .
Properties
IUPAC Name |
[(E)-3-methylsulfanylbutan-2-ylideneamino] N-(trideuteriomethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c1-5(6(2)12-4)9-11-7(10)8-3/h6H,1-4H3,(H,8,10)/b9-5+/i3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNPDDSJBGRXLW-UYUKVFNDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NOC(=O)NC)C)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)O/N=C(\C)/C(C)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.